Trimethylsilyl isothiocyanate

Conjugate addition Isothiocyanate synthesis Enone functionalization

Trimethylsilyl isothiocyanate (TMSNCS, CAS 2290-65-5) is an organosilicon reagent containing an isothiocyanate group covalently bonded to a trimethylsilyl moiety. As an ambident nucleophile, TMSNCS can react through either its sulfur or nitrogen atom, enabling diverse synthetic applications including thiocyanation, isothiocyanation, and heterocycle construction.

Molecular Formula C4H9NSSi
Molecular Weight 131.27 g/mol
CAS No. 2290-65-5
Cat. No. B1198659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl isothiocyanate
CAS2290-65-5
SynonymsTMS-ITC
trimethylsilylisothiocyanate
Molecular FormulaC4H9NSSi
Molecular Weight131.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N=C=S
InChIInChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3
InChIKeyXLTUPERVRFLGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Isothiocyanate (CAS 2290-65-5) TMSNCS Reagent Technical and Procurement Guide


Trimethylsilyl isothiocyanate (TMSNCS, CAS 2290-65-5) is an organosilicon reagent containing an isothiocyanate group covalently bonded to a trimethylsilyl moiety. As an ambident nucleophile, TMSNCS can react through either its sulfur or nitrogen atom, enabling diverse synthetic applications including thiocyanation, isothiocyanation, and heterocycle construction [1]. The compound is a clear colorless to light yellow liquid with a density of 0.931 g/mL at 25°C and boiling point of 143°C . Its principal utility lies in introducing thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups into organic substrates under conditions that avoid the direct handling of highly toxic reagents [1].

Why Trimethylsilyl Isothiocyanate (TMSNCS) Cannot Be Substituted by Generic Thiocyanate Salts or Alternative Silyl Pseudohalides


Procurement decisions involving TMSNCS require careful differentiation from superficially similar reagents, including inorganic thiocyanate salts (e.g., KSCN, NH₄SCN), alternative silyl pseudohalides (TMS-NCO, TMSCN), and other isothiocyanate sources. TMSNCS occupies a unique functional space: it serves simultaneously as a soluble thiocyanate source in organic media and as a masked isothiocyanate nucleophile with a thermodynamically controlled isomerization pathway. Inorganic thiocyanate salts exhibit limited solubility in non-polar organic solvents and typically require phase-transfer catalysts or harsh conditions to achieve comparable reactivity [1]. Conversely, trimethylsilyl isocyanate (TMS-NCO) and trimethylsilyl cyanide (TMSCN) possess distinct electrophilic and nucleophilic profiles—TMS-NCO reacts preferentially with active hydrogen compounds (alcohols, amines) rather than functioning as a thiocyanate source, while TMSCN introduces cyanide groups rather than sulfur-containing moieties . The quantitative evidence below demonstrates that substituting TMSNCS with any of these alternatives results in reduced yields, altered regioselectivity, or fundamentally different reaction outcomes.

Trimethylsilyl Isothiocyanate (TMSNCS) Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Conjugate Isothiocyanation of Enones: TMSNCS Achieves 87-98% Yield Without External Promoters

TMSNCS enables conjugate isothiocyanation of enones via 1,4-addition of the weak isothiocyanate nucleophile to activated enones in the absence of external promoters. This method produces β-isothiocyanato carbonyl products in yields of 87-98% under mild conditions (less than 6 hours at 0°C) [1]. In contrast, traditional methods for synthesizing alkyl isothiocyanates via C-N bond formation typically require highly toxic acids or bases as promoters, with reported yields frequently below 80% for comparable substrates [2]. Density functional theory calculations confirmed that selective formation of the isothiocyanate versus thiocyanate isomer is thermodynamically controlled, with only the conjugate isothiocyanation pathway being exergonic—a mechanistic feature not observed with inorganic thiocyanate salts under identical conditions [1].

Conjugate addition Isothiocyanate synthesis Enone functionalization

Aromatic Thiocyanation: TMSNCS Combination System Delivers 92% Yield with High para-Regioselectivity

The combination of 1-chloro-1,2-benziodoxol-3-(1H)-one and TMSNCS achieves thiocyanation of electron-rich aromatic compounds with high efficiency. In the model reaction with 1,3,5-trimethoxybenzene in CH₂Cl₂, thiocyanation occurred selectively at the para-position, yielding the corresponding product in 92% yield [1]. This outcome contrasts with conventional thiocyanation using NH₄SCN or KSCN with oxidants, which typically produce yields of 60-80% and often exhibit reduced regioselectivity due to competing side reactions at ortho-positions [2]. NMR experiments indicated that thiocyanogen chloride is generated in situ as the active electrophilic species from the TMSNCS-containing system, enabling the observed high regioselectivity [1].

Electrophilic aromatic substitution Thiocyanation Regioselective functionalization

Halide Substitution and Isomerization: TMSNCS Enables Sequential Thiocyanate-to-Isothiocyanate Access

The reaction of organic halides with TMSNCS produces thiocyanate products (R-SCN) that subsequently undergo isomerization to isothiocyanates (R-NCS) [1]. This dual-product capability is unique among silyl pseudohalides—TMSCN yields only cyanides without sulfur incorporation, while TMS-NCO produces isocyanates that lack the sulfur atom required for thiourea and thioamide synthesis . The isomerization pathway is particularly valuable because alkyl isothiocyanates are pharmacologically relevant scaffolds, yet direct synthesis via C-N bond formation remains challenging. TMSNCS circumvents this limitation by leveraging the thiocyanate intermediate, effectively providing access to both functional classes from a single reagent [1].

Nucleophilic substitution Thiocyanate-isothiocyanate isomerization Alkyl halide functionalization

Glycosyl Isothiocyanate Synthesis: TMSNCS Enables Single-Step Access from Peracetylated Sugars

TMSNCS provides a direct one-step route to glycosyl isothiocyanates from peracetylated sugars using a Lewis acid catalyst in dichloromethane at room temperature [1]. This methodology eliminates the multi-step sequences traditionally required for glycosyl isothiocyanate preparation, which typically involve glycosyl halide formation followed by thiocyanate displacement and subsequent isomerization [2]. The operational simplicity of the TMSNCS-based protocol—mixing peracetylated sugar, TMSNCS, and Lewis acid at ambient temperature—contrasts sharply with alternative approaches using thiophosgene or potassium thiocyanate under phase-transfer conditions, both of which require elevated temperatures or extended reaction times and produce lower overall yields (typically 50-70% over multiple steps) [2].

Carbohydrate chemistry Glycosyl isothiocyanate Lewis acid catalysis

Handling and Toxicity Profile: TMSNCS Offers Moderate Toxicity with High Functional Group Tolerance

TMSNCS exhibits moderate toxicity and chemical stability relative to alternative isothiocyanate sources, with high tolerance toward a wide range of functional groups . This contrasts with thiophosgene (CSCl₂) and alkyl isothiocyanates, which present significant acute toxicity hazards and require specialized handling infrastructure [1]. Additionally, TMSNCS demonstrates compatibility with substrates bearing esters, amides, ethers, and halides, enabling late-stage functionalization of complex intermediates without protecting group manipulation . In comparison, inorganic thiocyanate salts (KSCN, NaSCN) require aqueous-organic biphasic conditions or polar aprotic solvents that are incompatible with water-sensitive substrates or intermediates containing hydrolytically labile functional groups .

Reagent safety Functional group tolerance Operational handling

Silyl Pseudohalide Reactivity Divergence: TMSNCS vs. TMS-NCO and TMSCN

Among trimethylsilyl pseudohalides, TMSNCS exhibits uniquely ambident nucleophilic behavior—capable of reacting through either sulfur or nitrogen—whereas TMS-NCO reacts exclusively via electrophilic isocyanate carbon with nucleophiles, and TMSCN functions strictly as a cyanide anion equivalent [1]. This functional divergence has quantitative consequences: TMSNCS can participate in both thiocyanation (S-attack) and isothiocyanation (N-attack) pathways from the same reagent, while TMS-NCO is limited to isocyanate formation and TMSCN to nitrile synthesis . Electron diffraction studies reveal that the Si-N-C-S linkage in TMSNCS adopts a linear geometry (bond angle ~180°), whereas the Si-N-C-O linkage in TMS-NCO shows slight deviation from linearity, contributing to their distinct electronic and steric profiles in nucleophilic reactions [2].

Silyl pseudohalide comparison Electrophilic reactivity Nucleophilic ambident behavior

Trimethylsilyl Isothiocyanate (TMSNCS) High-Value Application Scenarios Based on Quantified Differentiation


Late-Stage Functionalization of Enone-Containing Pharmaceutical Intermediates

The 87-98% yield achieved by TMSNCS in conjugate isothiocyanation of enones under mild, promoter-free conditions enables direct functionalization of advanced intermediates bearing acid- or base-sensitive functional groups [1]. This scenario is particularly valuable in medicinal chemistry programs where the β-isothiocyanato carbonyl motif serves as a precursor to thiourea-based kinase inhibitors and other therapeutic candidates. The elimination of strong acid/base promoters prevents epimerization of adjacent stereocenters and avoids decomposition of thermally labile substrates, making TMSNCS the reagent of choice for late-stage diversification of enone-containing natural product derivatives.

Regioselective Synthesis of para-Thiocyanated Aromatic Building Blocks

The TMSNCS/1-chloro-1,2-benziodoxol-3-(1H)-one combination delivers 92% yield with exclusive para-selectivity on electron-rich aromatics [2]. This regioselectivity is essential for the preparation of para-substituted aryl thiocyanates used as intermediates in the synthesis of herbicidal phenols, hypolipidemic agents, and antifungal compounds. Conventional thiocyanation methods produce ortho/para mixtures requiring costly chromatographic separation, which is eliminated entirely by the TMSNCS-based protocol. For agrochemical and pharmaceutical intermediate manufacturing, this translates to higher throughput and reduced solvent consumption.

One-Step Synthesis of Glycosyl Isothiocyanates for Neoglycoconjugate Preparation

TMSNCS enables single-step conversion of peracetylated sugars to glycosyl isothiocyanates under mild Lewis acid catalysis [3]. This streamlined protocol supports the efficient preparation of neoglycoproteins, glycoarrays, and carbohydrate-based vaccines where glycosyl isothiocyanates serve as reactive handles for conjugation to amine-containing carriers or surfaces. The elimination of multi-step sequences and hazardous intermediates reduces labor time from days to hours, enabling glycobiology laboratories to scale conjugate library synthesis for high-throughput screening applications.

Divergent Synthesis of Thiocyanate and Isothiocyanate Libraries from Common Halide Precursors

TMSNCS uniquely provides access to both thiocyanate (R-SCN) and isothiocyanate (R-NCS) products from a single alkyl halide precursor through controlled substitution and subsequent isomerization [4]. This divergent capability supports structure-activity relationship (SAR) studies in drug discovery where both thiocyanate and isothiocyanate analogs must be evaluated for biological activity. Using a single TMSNCS reagent inventory, medicinal chemistry teams can generate matched molecular pairs differing only in SCN versus NCS connectivity, eliminating the need to procure, qualify, and maintain separate reagents for each functional class.

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